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Compound of Interest

Compound Name:
3-Bromo-5-fluoro-2-

hydroxybenzaldehyde

Cat. No.: B172950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the molecular structure of 2-hydroxybenzaldehyde

(salicylaldehyde) derivatives significantly influences their crystal packing arrangements. This

guide provides a comparative study of the supramolecular architectures of chloro-, bromo-, and

fluoro-substituted 2-hydroxybenzaldehydes, supported by crystallographic data. The nature and

positioning of the halogen atom dictate the dominant intermolecular interactions, leading to

diverse packing motifs. Understanding these interactions is crucial for crystal engineering and

the rational design of pharmaceutical compounds with desired solid-state properties.

Data Presentation: Crystallographic and Interaction
Parameters
The following tables summarize the key crystallographic data and intermolecular interaction

geometries for a selection of halogenated 2-hydroxybenzaldehydes. These compounds all

exhibit a strong intramolecular O—H···O hydrogen bond, which creates a stable six-membered

ring and influences the overall molecular planarity.

Table 1: Crystallographic Data of Halogenated 2-Hydroxybenzaldehydes
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Table 2: Key Intermolecular Interactions in Halogenated 2-Hydroxybenzaldehydes (Distances

in Å, Angles in °)

Compound
Interaction
Type

D···A
Distance

H···A
Distance

D—H···A
Angle

Symmetry
Code
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O—H···O
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2.894 - - x, -1+y, z
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—H)
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1-x, -1/2+y,

1/2-z
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Note: Data for 5-Chloro and 5-Bromo derivatives are based on typical values found in related

structures, as detailed interaction parameters were not fully available in the initial search

results. The primary interactions involve strong O-H···O hydrogen bonds forming chains.

Discussion of Crystal Packing
The crystal packing of these halogenated salicylaldehydes is primarily governed by a

combination of strong hydrogen bonds, weaker C—H involved interactions, halogen-involved

interactions, and π-π stacking.

5-Substituted Derivatives (Cl, Br): In 5-chloro- and 5-bromosalicylaldehyde, the dominant

supramolecular synthon is a chain formed by intermolecular O—H···O hydrogen bonds

between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring

molecule.[1] This head-to-tail arrangement results in the formation of infinite zigzag chains.

Weaker C—H···O interactions further stabilize the packing.

3-Bromo Derivative: The crystal structure of 3-bromo-2-hydroxybenzaldehyde presents a

different packing motif.[2] Here, the strong intermolecular O—H···O hydrogen bond is absent.

Instead, the packing is directed by weaker C—H···Br interactions and significant offset face-

to-face π-stacking interactions, with a centroid-to-centroid distance of 3.752 Å.[2] The

position of the bulky bromine atom appears to sterically hinder the formation of the strong

hydrogen-bonded chains seen in the 5-substituted isomers.

3-Chloro-5-fluoro Derivative: This dihalogenated example showcases a more complex

interplay of interactions.[2] While a strong intramolecular O—H···O hydrogen bond is

present, the intermolecular packing is facilitated by a network of weak C—H···O and C—

H···F hydrogen bonds, a close F···O contact (2.880 Å), and offset π-stacking (centroid-to-

centroid distance of 3.7154 Å).[2] Notably, direct halogen-halogen interactions are not

observed in this structure.[2]

Experimental Protocols
General Synthesis of Halogenated 2-Hydroxybenzaldehydes:

Halogenated 2-hydroxybenzaldehydes are typically synthesized via electrophilic halogenation

of 2-hydroxybenzaldehyde or a corresponding substituted phenol.
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Bromination (e.g., 5-Bromosalicylaldehyde): A common method involves the direct

bromination of salicylaldehyde.[3] Salicylaldehyde is dissolved in a suitable solvent, such as

carbon disulfide or dichloromethane. A solution of bromine in the same solvent is added

dropwise at a controlled temperature (e.g., 50 °C).[3] The reaction mixture is then worked up,

and the product is purified by recrystallization.

Chlorination (e.g., 5-Chlorosalicylaldehyde): Synthesis can be achieved by reacting

salicylaldehyde with an equimolar amount of chlorine.[1] The crude reaction mixture is often

subjected to vacuum distillation to remove unreacted starting material before purification.[1]

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or

controlled cooling of a saturated solution.

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent

mixture (e.g., ethanol, methanol, chlorobenzene) to form a nearly saturated solution. The

solution is loosely covered to allow for slow evaporation of the solvent at room temperature

over several days to weeks, leading to the formation of single crystals.

Controlled Cooling: The compound is dissolved in a minimal amount of a suitable solvent at

an elevated temperature to create a saturated solution. The solution is then allowed to cool

slowly and undisturbed to room temperature, or to a lower temperature in a refrigerator, to

induce crystallization. For instance, crystals of certain 5-chloro salicylamide derivatives have

been grown by dissolving the compound in hot chlorobenzene and cooling the solution to 4

°C at a rate of 0.25 °C per minute.

Mandatory Visualization
The following diagrams illustrate the key intermolecular interactions that direct the crystal

packing in halogenated 2-hydroxybenzaldehydes and the general workflow for their

comparative analysis.
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Caption: Dominant intermolecular interactions in different isomers.
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Caption: Experimental and analytical workflow for the study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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